3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide
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Overview
Description
3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[1,2-a]pyridine core, which is fused with a benzamide moiety, and it is further substituted with ethoxy groups at the 3, 4, and 5 positions of the benzene ring.
Preparation Methods
The synthesis of 3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be achieved through a multi-step process involving the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This method is efficient and yields the desired product in good quantities. Industrial production methods may involve the use of gold-catalyzed oxidation of terminal alkynes to glyoxals, followed by their reaction with 2-phenylimidazo[1,2-a]pyridines .
Chemical Reactions Analysis
3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using gold-catalyzed reactions to form glyoxals.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy groups.
Condensation: The compound can be synthesized through condensation reactions involving 2-aminopyridines and arylglyoxals.
Common reagents used in these reactions include gold catalysts, Meldrum’s acid, and arylglyoxals. The major products formed from these reactions are typically derivatives of the imidazo[1,2-a]pyridine core.
Scientific Research Applications
3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with γ-aminobutyric acid (GABA) receptors, which can lead to various biological effects . Additionally, the compound may inhibit certain enzymes or proteins involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide can be compared with other imidazo[1,2-a]pyridine derivatives such as zolpidem and alpidem. These compounds also interact with GABA receptors but have different substitution patterns and biological activities . The unique ethoxy substitutions in this compound may contribute to its distinct pharmacological profile.
Similar Compounds
- Zolpidem
- Alpidem
- Other imidazo[1,2-a]pyridine derivatives
Properties
IUPAC Name |
3,4,5-triethoxy-N-(2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4/c1-4-31-20-16-19(17-21(32-5-2)24(20)33-6-3)26(30)28-25-23(18-12-8-7-9-13-18)27-22-14-10-11-15-29(22)25/h7-17H,4-6H2,1-3H3,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCAOSGRHAVVLMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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